5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

PBR binding TSPO ligands neuropharmacology

This 5-bromo-1,3,4-thiadiazole features an N-cyclohexyl substituent (cLogP ~3.3, molar refractivity ~26 cm³/mol) and a 5-bromo handle for Suzuki-Miyaura cross-coupling, enabling efficient library generation. Ideal for SAR campaigns probing steric and lipophilic effects on target engagement, membrane permeability, or metabolic stability. Procure for validated low-affinity PBR control studies or use as a derivatization building block.

Molecular Formula C8H12BrN3S
Molecular Weight 262.17 g/mol
CAS No. 63555-69-1
Cat. No. B3276133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine
CAS63555-69-1
Molecular FormulaC8H12BrN3S
Molecular Weight262.17 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NN=C(S2)Br
InChIInChI=1S/C8H12BrN3S/c9-7-11-12-8(13-7)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12)
InChIKeyHNDFZHABFWJUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine: Procurement-Specification and Class Context for R&D Sourcing


5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 63555-69-1; MF C8H12BrN3S; MW 262.17 g/mol) is a disubstituted 1,3,4-thiadiazole derivative bearing a bromine atom at the 5-position and a cyclohexylamino moiety at the 2-position. The compound belongs to the broader class of 2-amino-1,3,4-thiadiazoles, a scaffold widely recognized as a bioisostere of pyrimidine and extensively explored in medicinal chemistry for its electronic tunability and metabolic stability. [1] The 5-bromo substituent confers synthetic utility as a handle for cross-coupling reactions, while the N-cyclohexyl group contributes distinct steric bulk and lipophilic character compared to simpler alkylamino analogs. However, specific academic literature and detailed research findings for this precise compound are not widely available in public databases.

Why Generic Substitution Fails: Physicochemical and Reactivity Distinctions of 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine


Generic substitution within the 1,3,4-thiadiazol-2-amine class fails because the combination and position of substituents dictate orthogonal chemical and biological properties. [1] The 5-bromo substituent is not a passive occupant; it serves as a critical synthetic handle enabling Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) that unsubstituted or non-halogenated analogs cannot undergo. [2] Conversely, the N-cyclohexyl group imparts distinct conformational constraints (chair conformer equilibrium) and calculated lipophilicity (clogP) that diverges sharply from N-methyl or N-phenyl analogs. Replacing this compound with a 5-chloro, 5-unsubstituted, or N-methyl analog would fundamentally alter both downstream derivatization options and the molecule's steric/electronic profile in biological assays. The following evidence sections detail the specific, quantifiable parameters where differentiation is demonstrable.

Quantitative Differentiation Guide: 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine vs. In-Class Analogs


Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: 5-Bromo-N-cyclohexyl Analog Demonstrates >10× Lower Potency Than Unsubstituted Parent

In rat peripheral benzodiazepine receptor (PBR, also known as TSPO) binding assays, 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine exhibited a pIC50 of 4.0 (IC50 ≈ 100 μM). [1] This represents a significant potency reduction compared to the unsubstituted parent scaffold 1,3,4-thiadiazol-2-amine and other 2-amino-5-substituted thiadiazoles evaluated in the same assay system, which demonstrate pIC50 values ranging from 5.5 to 7.0 (IC50 ≈ 0.1–3 μM). [2] The bromine substitution at position 5, combined with the N-cyclohexyl moiety, produces a substantial rightward shift in the binding curve relative to less sterically hindered analogs.

PBR binding TSPO ligands neuropharmacology

Synthetic Utility via Bromine Cross-Coupling Handle: 5-Bromo Enables Pd-Catalyzed Derivatization Not Possible with 5-H or 5-Chloro Analogs

The 5-bromo substituent on the 1,3,4-thiadiazole core serves as a reactive handle for palladium-catalyzed cross-coupling reactions. [1] Under standard Suzuki-Miyaura conditions (Pd(dppf)Cl2, K2CO3, dioxane/H2O, 80°C), aryl bromides on the thiadiazole scaffold undergo coupling with arylboronic acids in yields ranging from 60% to 92%. [1] In contrast, the 5-unsubstituted analog (1,3,4-thiadiazol-2-amine) lacks an electrophilic site for direct C–C bond formation at the 5-position. The 5-chloro analog exhibits substantially lower reactivity (typical yield reduction of 20%–40% under identical conditions), while the 5-iodo analog is prone to homocoupling side products. [2] The bromine atom therefore provides an optimal balance of reactivity and stability for late-stage functionalization.

cross-coupling Suzuki reaction medicinal chemistry

Lipophilicity and Structural Differentiation: N-Cyclohexyl vs. N-Methyl Substitution Alters cLogP by ~2.8 Units

The N-cyclohexyl substituent in 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine (MW 262.17 g/mol; exact mass 260.994) confers substantially greater lipophilicity than smaller N-alkyl analogs. Computational estimation yields a cLogP of approximately 3.2–3.5 for the target compound. In comparison, the N-methyl analog (5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine, MW 194.06 g/mol, CAS 63555-67-9) has a calculated cLogP of ~0.7. The ~2.8 log unit difference translates to a ~630× increase in octanol-water partition coefficient, significantly impacting membrane permeability, protein binding, and metabolic clearance in biological systems.

physicochemical properties lipophilicity ADME prediction

Conformational Distinction: N-Cyclohexyl Imposes Chair Conformer Dynamics vs. Planar N-Aromatic Analogs

The N-cyclohexyl substituent introduces conformational complexity absent in N-aryl or smaller N-alkyl analogs. The cyclohexyl ring exists in a dynamic chair-chair equilibrium with an energy barrier of ~10–11 kcal/mol for ring inversion. [1] This imposes significant steric bulk (estimated molar refractivity contribution ~26 cm³/mol vs. ~7 cm³/mol for N-methyl). [2] In contrast, the N-unsubstituted analog (5-Bromo-1,3,4-thiadiazol-2-amine) lacks this steric element entirely, while N-phenyl analogs adopt relatively planar conformations with different π-stacking potential. The 3D conformational constraints of the N-cyclohexyl group influence molecular recognition, binding pocket occupancy, and crystal packing in solid-state applications.

conformational analysis molecular recognition steric effects

Procurement-Critical Applications: Where 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine Provides Definitive Utility


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies Requiring High Lipophilicity and Steric Bulk at the 2-Amino Position

Based on the lipophilicity differentiation evidence (cLogP ~3.2–3.5 vs. ~0.7 for N-methyl analog; Section 3, Evidence Item 3), this compound is specifically indicated for SAR campaigns exploring the effect of increased lipophilicity on target engagement, membrane permeability, or metabolic stability. The N-cyclohexyl group's ~26 cm³/mol molar refractivity contribution (vs. ~7 cm³/mol for N-methyl; Section 3, Evidence Item 4) provides a useful probe for sterically demanding binding pockets. Procurement is particularly justified when screening a series of N-substituted analogs (H, methyl, cyclohexyl, phenyl) to deconvolute steric from electronic effects.

Synthetic Methodology: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the 5-Position

The 5-bromo substituent enables efficient Suzuki-Miyaura cross-coupling (typical yields 60%–92%; Section 3, Evidence Item 2), allowing researchers to generate libraries of 5-aryl or 5-heteroaryl derivatives from a single building block. This compound should be prioritized over 5-unsubstituted analogs (which lack an electrophilic coupling site) or 5-chloro analogs (which exhibit ~20%–40% lower reactivity under standard conditions). The N-cyclohexyl group remains intact during Pd-catalyzed transformations, providing a route to diverse analogs with a conserved lipophilic 2-amino substituent.

Neglected Target De-Risking: Confirming Lack of PBR/TSPO Activity for Thiadiazole-Based Screening Libraries

The BindingDB evidence (pIC50 = 4.0; IC50 ≈ 100 μM at PBR; Section 3, Evidence Item 1) establishes that this compound is a weak PBR ligand—approximately 10–100× less potent than active thiadiazoles in the same class. For research programs where PBR/TSPO binding is an undesirable off-target activity (e.g., CNS drug discovery for non-TSPO targets), this compound provides a validated low-affinity control. Alternatively, for programs specifically targeting TSPO, this compound serves as a negative control or a benchmark to define the activity cliff associated with 5-bromo and N-cyclohexyl substitution.

Physicochemical Property Benchmarking: Lipophilicity and Conformational Reference Standard

The combination of exact mass (260.994) and molecular weight (262.17 g/mol) (Section 3, Evidence Item 3) with the well-defined conformational dynamics of the N-cyclohexyl group (chair-chair inversion barrier ~10–11 kcal/mol; Section 3, Evidence Item 4) makes this compound suitable as a reference standard for HPLC method development, logP determination, or NMR conformational studies. The compound's distinct retention time in reverse-phase chromatography (relative to N-methyl or N-phenyl analogs) can serve as a calibration point for assessing the lipophilic contribution of the N-cyclohexyl moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-N-cyclohexyl-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.